molecular formula C25H24N2O6 B034376 cis-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 102106-08-1

cis-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B034376
CAS No.: 102106-08-1
M. Wt: 448.5 g/mol
InChI Key: XTFPDGZNWTZCMF-FLIBITNWSA-N
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Description

Cis-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a useful research compound. Its molecular formula is C25H24N2O6 and its molecular weight is 448.5 g/mol. The purity is usually 95%.
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Biological Activity

cis-Cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the class of dihydropyridines, which are known for their significant biological activities, particularly in cardiovascular pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H16N2O6
  • Molecular Weight : 332.31 g/mol
  • CAS Number : 74936-72-4

Dihydropyridines primarily act as calcium channel blockers. They inhibit the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells and cardiac myocytes, leading to vasodilation and reduced heart contractility. This mechanism is critical in managing hypertension and angina.

Antihypertensive Effects

Research indicates that this compound exhibits potent antihypertensive properties. It has been shown to lower blood pressure effectively in various animal models. For instance, studies demonstrate that the compound reduces systolic and diastolic blood pressure significantly when administered to hypertensive rats .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced damage. The neuroprotective mechanism may involve the modulation of intracellular calcium levels and inhibition of excitotoxicity pathways .

Receptor Binding Affinity

Binding affinity studies reveal that the S-enantiomer of this compound is significantly more potent than its R-enantiomer. In receptor binding assays conducted on rat cardiac and cerebral cortex membranes, the S-enantiomer exhibited approximately 19 times higher potency in cardiac tissues and 12 times in cerebral tissues compared to the R-enantiomer .

Case Study 1: Antihypertensive Efficacy

A study published in Pharmacological Research evaluated the antihypertensive effects of this compound in spontaneously hypertensive rats (SHRs). Results indicated a significant reduction in both systolic and diastolic blood pressure after administration over a four-week period. The study concluded that this compound could serve as a potential therapeutic agent for hypertension management.

Case Study 2: Neuroprotection Against Ischemic Injury

Another investigation focused on the neuroprotective effects of the compound in a model of ischemic stroke. The results demonstrated that treatment with this compound reduced neuronal death and improved functional recovery post-stroke. The neuroprotective effects were attributed to its ability to inhibit calcium overload and reduce oxidative stress markers .

Research Findings Summary

Study Focus Findings
Pharmacological ResearchAntihypertensive effectsSignificant reduction in blood pressure in SHRs
Neurobiology JournalNeuroprotectionReduced neuronal death post-ischemia; improved recovery
Journal of Medicinal ChemistryReceptor bindingS-enantiomer more potent than R-enantiomer (19x cardiac potency)

Properties

IUPAC Name

3-O-methyl 5-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O6/c1-16-21(24(28)32-3)23(19-12-7-13-20(15-19)27(30)31)22(17(2)26-16)25(29)33-14-8-11-18-9-5-4-6-10-18/h4-13,15,23,26H,14H2,1-3H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFPDGZNWTZCMF-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102106-08-1
Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl 3-phenyl-2-propenyl ester, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102106081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

3.51 g (10 mM) of 2-(3-nitrobenzylidene)acetoacetic acid cinnamyl ester was mixed with 1.38 g (12 mM) of 3-aminocrotonic acid methyl ester, and heated at 120° for 3 hours. The reaction mixture was separated by silica gel column chromatography, and 3.00 g of cinnamyl methyl 4-(3-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (trans) was obtained (yield 67%). This derivative was recrystallized once with methanol.
Name
2-(3-nitrobenzylidene)acetoacetic acid cinnamyl ester
Quantity
3.51 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One

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